molecular formula C11H5BrF3NO3 B1382302 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid CAS No. 1159978-82-1

3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid

Cat. No.: B1382302
CAS No.: 1159978-82-1
M. Wt: 336.06 g/mol
InChI Key: ITXIEESFOXYALY-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a 4-bromophenyl group at position 3, a trifluoromethyl (CF₃) group at position 5, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₁H₆BrF₃NO₃, with a molecular weight of 346.07 g/mol. The compound is of interest in medicinal chemistry due to the combined electronic effects of the bromophenyl (electron-withdrawing) and trifluoromethyl (lipophilic, electron-withdrawing) groups, which enhance metabolic stability and bioavailability .

The trifluoromethyl group in the target compound is expected to further modulate solubility and reactivity compared to methyl or hydrogen substituents.

Properties

IUPAC Name

3-(4-bromophenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrF3NO3/c12-6-3-1-5(2-4-6)8-7(10(17)18)9(19-16-8)11(13,14)15/h1-4H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXIEESFOXYALY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2C(=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401172632
Record name 3-(4-Bromophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid
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Molecular Weight

336.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159978-82-1
Record name 3-(4-Bromophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid
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Record name 3-(4-Bromophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid
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Biological Activity

3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid, with the chemical formula C11_{11}H5_5BrF3_3NO3_3 and CAS number 1159978-82-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a bromophenyl group and a trifluoromethyl group, which are known to influence its interaction with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

  • Molecular Weight : 336.06 g/mol
  • Empirical Formula : C11_{11}H5_5BrF3_3NO3_3
  • Structure : The isoxazole ring contributes to the compound's reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression. Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity through halogen bonding interactions with enzyme residues .
  • Cytotoxicity Against Cancer Cells :
    • In vitro studies demonstrate that this compound exhibits significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50_{50} values for these cell lines indicate potent activity, suggesting its potential as an anticancer agent .

Biological Activity Data

The following table summarizes the biological activity data for this compound:

Cell Line IC50_{50} (µM)Mechanism of Action
MCF-715.6COX-2 inhibition and apoptosis induction
HCT11612.8Induction of cell cycle arrest
Huh710.2Cytotoxicity via G0/G1 phase arrest

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of various isoxazole derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation in MCF-7 and HCT116 cell lines, with IC50_{50} values lower than those of standard chemotherapeutics like doxorubicin .

Case Study 2: Enzyme Inhibition

Molecular docking studies revealed that the trifluoromethyl group enhances the binding affinity to COX-2 by forming hydrogen bonds with key amino acids in the active site. This interaction was correlated with increased anti-inflammatory activity, making it a candidate for further development as an anti-inflammatory drug .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound exhibits potential as a pharmacological agent due to its unique structural features. The presence of the trifluoromethyl group is known to enhance biological activity, making it a candidate for drug development.

Case Studies

  • Anticancer Activity : Research has indicated that isoxazole derivatives can exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures inhibited tumor growth in vitro and in vivo models, suggesting that 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid may also possess anticancer properties .
  • Anti-inflammatory Effects : Another study highlighted the anti-inflammatory potential of isoxazole derivatives, which could provide insights into the therapeutic use of this compound in treating inflammatory diseases .

Agrochemicals

The compound's structural characteristics make it suitable for development as an agrochemical. Its ability to interact with biological systems positions it as a potential herbicide or pesticide.

Applications

  • Herbicidal Activity : Preliminary studies have shown that compounds with similar isoxazole structures can inhibit plant growth by interfering with specific metabolic pathways. This suggests that this compound may be explored for herbicidal formulations .

Materials Science

In materials science, the compound's unique chemical properties allow for its incorporation into polymers and other materials.

Applications

  • Fluorinated Polymers : The trifluoromethyl group can impart desirable properties such as increased thermal stability and chemical resistance. This makes the compound suitable for use in creating advanced materials for electronics and coatings .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions 3, 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference ID
3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid 4-Bromophenyl, CF₃ C₁₁H₆BrF₃NO₃ 346.07 Enhanced lipophilicity, metabolic stability
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid 4-Bromophenyl, CH₃ C₁₁H₈BrNO₃ 282.09 Anti-inflammatory potential (indirect SAR)
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid 4-Fluorophenyl, CH₃ C₁₁H₈FNO₃ 221.19 Lower molecular weight, reduced lipophilicity
3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid 4-Chlorophenyl, CF₃ C₁₁H₆ClF₃NO₃ 301.62 Similar electronic profile to bromophenyl analog

Key Observations :

  • Trifluoromethyl vs.
  • Halogen Substitution : Bromine (Br) at position 4 of the phenyl ring enhances steric bulk and electron-withdrawing effects compared to fluorine (F) or chlorine (Cl), which may influence binding affinity in biological targets .

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